molecular formula C19H14Cl3FN2O B11693442 N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide

Cat. No.: B11693442
M. Wt: 411.7 g/mol
InChI Key: CNPHJPPGVHJFIW-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a trichloroethyl backbone and a 2-fluorophenylamino substituent. Key physicochemical properties include a molecular weight of 421.75 g/mol (C₂₁H₁₉Cl₃N₂O), logP of 4.73, and a polar surface area of 34.34 Ų . The compound exists as a racemic mixture, which may influence its stereospecific interactions with biological targets. Its synthesis likely involves amidation and halogenation steps, akin to methods described for structurally related carboxamides (e.g., NaH-mediated alkylation in DMF) .

Properties

Molecular Formula

C19H14Cl3FN2O

Molecular Weight

411.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H14Cl3FN2O/c20-19(21,22)18(24-16-11-4-3-10-15(16)23)25-17(26)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,18,24H,(H,25,26)

InChI Key

CNPHJPPGVHJFIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Chemical Reactions Analysis

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Aromatic Rings

2-Fluorophenyl vs. 2-Chlorophenyl/Nitrophenyl Derivatives
  • Its small atomic radius minimizes steric hindrance compared to bulkier halogens .
  • 2-Chlorophenyl and 2-Nitrophenyl Analogues : Compounds like N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide () exhibit reduced lipophilicity (lower logP) due to the nitro group’s polarity. Chlorine’s larger size may hinder target access but enhance halogen bonding .
Trichloroethyl vs. Phenylethyl Backbones
  • The trichloroethyl group in the target compound introduces significant steric bulk and lipophilicity (logP = 4.73), which may impede membrane permeability compared to less bulky analogues like N-(2-phenylethyl) derivatives (e.g., logP ~5.0 for similar structures) .

Heterocyclic Modifications

  • Thiadiazole-Containing Analogues: Compounds such as N-(2,2,2-trichloro-1-((5-(aryl amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () incorporate a thiadiazole ring, which increases hydrogen-bond acceptor capacity (polar surface area >40 Ų) and may enhance antimicrobial activity .

Physicochemical and Pharmacokinetic Profiles

A comparative table of key parameters is provided below:

Compound Name Substituent Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Feature(s)
Target Compound 2-Fluorophenylamino 421.75 4.73 2 3 High lipophilicity, fluorine EWG
N-(2-Chlorophenyl) Carboxamide 2-Chlorophenyl ~350 (estimated) ~3.5 2 3 Halogen bonding potential
N-(2-Phenylethyl) Carboxamide Phenylethyl 421.75 ~5.0 2 3 Increased steric bulk
Thiadiazole Derivative Thiadiazole-aryl ~450 (estimated) ~3.8 3 5 Enhanced polarity, antimicrobial

EWG = Electron-Withdrawing Group

Biological Activity

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by a naphthalene core and a trichloroethyl group, suggests multiple avenues for interaction with biological systems.

  • Molecular Formula : C15H11Cl3FN3O3
  • Molecular Weight : 406.6 g/mol
  • IUPAC Name : 3-nitro-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of colon carcinoma cells (HCT-15) with an IC50 value in the low micromolar range. The structure-activity relationship (SAR) analysis suggests that the presence of the naphthalene moiety is crucial for its anticancer efficacy.

The proposed mechanism involves interaction with specific cellular pathways:

  • Inhibition of Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Bcl-2 Pathway : It has been noted to affect the Bcl-2 family proteins, which are pivotal in regulating apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, indicating oxidative stress as a potential mechanism contributing to its cytotoxic effects.

Case Studies and Research Findings

StudyCell LineIC50 (µM)Mechanism
Study 1HCT-15 (Colon Carcinoma)1.61 ± 1.92Cell Cycle Arrest
Study 2Jurkat Cells (Leukemia)1.98 ± 1.22Bcl-2 Inhibition
Study 3HT29 (Colorectal Cancer)<10ROS Generation

In Vitro Studies

In vitro assays have demonstrated that the compound effectively induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. The presence of electron-withdrawing groups enhances its activity by stabilizing reactive intermediates during metabolic processes.

Safety and Toxicology

While the compound shows promising anticancer activity, safety assessments are crucial. Preliminary toxicological evaluations indicate moderate toxicity profiles; however, further studies are needed to fully understand its safety margins.

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